molecular formula C38H32O2P2 B12092229 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)

(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)

Cat. No.: B12092229
M. Wt: 582.6 g/mol
InChI Key: NZTIKWDNWJYJKD-UHFFFAOYSA-N
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Description

(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) typically involves the phosphorylation of 6,6’-dimethoxybiphenyl with diphenylphosphine chloride under inert atmosphere conditions. The reaction is carried out in the presence of a base such as tributylamine and a solvent like xylene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .

Scientific Research Applications

(6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) is extensively used in scientific research due to its versatility and efficiency. Some of its applications include:

Mechanism of Action

The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) exerts its effects involves coordination with metal centers to form chiral metal complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metals like rhodium, ruthenium, and palladium, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • ®-(+)-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
  • ®-(+)-MeO-BIPHEP
  • SL-A101-1

Uniqueness

What sets (6,6’-Dimethoxy-[1,1’-biphenyl]-2,3’-diyl)bis(diphenylphosphine) apart from similar compounds is its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its unique structure allows for the formation of highly stable and active chiral metal complexes, making it a preferred choice in asymmetric catalysis .

Properties

Molecular Formula

C38H32O2P2

Molecular Weight

582.6 g/mol

IUPAC Name

[2-(5-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

InChI

InChI=1S/C38H32O2P2/c1-39-35-27-26-33(41(29-16-7-3-8-17-29)30-18-9-4-10-19-30)28-34(35)38-36(40-2)24-15-25-37(38)42(31-20-11-5-12-21-31)32-22-13-6-14-23-32/h3-28H,1-2H3

InChI Key

NZTIKWDNWJYJKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC(=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)OC

Origin of Product

United States

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